
2,3,4-Trifluoro-5-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.536 . It is also known by other synonyms such as Benzoyl chloride, 2,3,4-trifluoro-5-nitro- .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The exact mass is 238.959702 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that trifluorobenzoyl chloride compounds are often used as reagents in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 277.5±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . The compound is also characterized by a LogP value of 1.47 and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown promise in synthetic chemistry. These groups are in the developmental stage and are applied in the synthesis of complex molecules, suggesting that related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could have applications in light-sensitive or photo-activated synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).
Degradation Studies and Environmental Impact
Research on compounds like nitisinone, which shares some structural similarities with this compound, focuses on their stability, degradation pathways, and environmental impact. These studies are crucial for understanding the lifecycle and safety profile of chemical compounds used in various applications, including pharmaceuticals (H. Barchańska et al., 2019).
Electron Transport System Activity
Investigations into the electron transport system (ETS) activity in soils, sediments, and pure cultures provide insights into microbial bioactivity. Compounds like this compound could potentially influence ETS activity, contributing to research in microbiology and soil science (Trevors Jt, 1984).
Luminescent Micelles for Sensing Applications
The development of luminescent micelles for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives, showcases the intersection of supramolecular chemistry and materials science. Compounds like this compound could be key in creating new materials for detecting hazardous substances (Shashikana Paria et al., 2022).
High-Energetic Materials
The crystal structure, thermolysis, and applications of high-energetic materials, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are critical for the development of less sensitive and more stable energetic compounds. This research area might benefit from the unique properties of this compound in creating safer and more efficient energetic materials (Gurdip Singh, S. Felix, 2003).
Safety and Hazards
Orientations Futures
While specific future directions for 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that the development of fluorinated organic chemicals, such as trifluoromethylpyridines, is becoming an increasingly important research topic . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields , suggesting potential future directions for related compounds like this compound.
Propriétés
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKHVHAIIEWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
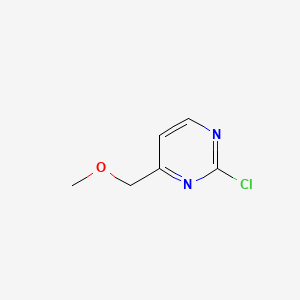
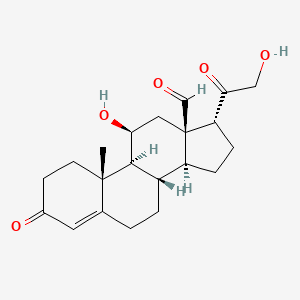

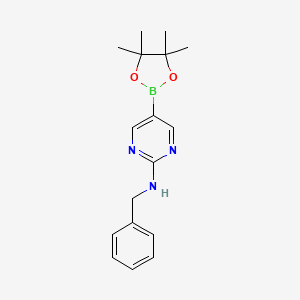


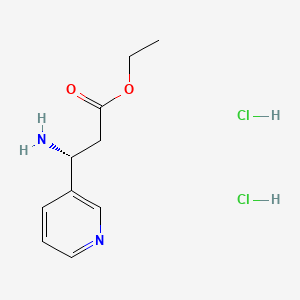
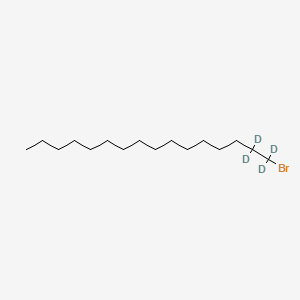

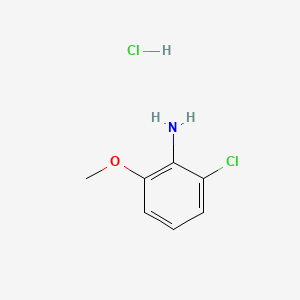

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
